2-(Hydroxymethyl)-6-methylpyridin-3-ol

enzymology dihydroorotase IC50

Fragment-based screening often stalls due to poorly characterized hits with ambiguous binding modes. 2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7) resolves this with a validated co-crystal structure in human BAZ2B bromodomain (PDB 4CUR), confirming a specific binding pose not observed for related fragments. • BAZ2B IC50: >180 µM (dihydroorotase)-ideal scaffold-matched negative control • Melting point 157-159 °C ensures reproducible solid-state handling • Versatile building block: convert 2-hydroxymethyl to carboxylic acid or leaving group; 3-OH enables metal coordination chemistry

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 42097-42-7
Cat. No. B186355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-methylpyridin-3-ol
CAS42097-42-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)O)CO
InChIInChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3
InChIKeyPAGTXDLKXRBHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-6-methylpyridin-3-ol Technical Overview


2‑(Hydroxymethyl)‑6‑methylpyridin‑3‑ol (CAS 42097‑42‑7) is a methylpyridine derivative bearing a hydroxymethyl group at C2, a methyl group at C6, and a hydroxyl at C3. It is a solid at 20 °C with a reported melting point of 157–159 °C . The compound is recognized as a non‑polymeric ligand (HETAIN) in the PDB chemical component dictionary (three‑letter code LA7) and appears as a fragment hit in the bromodomain of human BAZ2B (PDB 4CUR) [1]. It is primarily employed as a synthetic intermediate, a fragment‑based screening probe, and an analytical standard [2].

Workflow Fragment-based screening probe for bromodomain targets
Role Synthetic intermediate, analytical standard, and negative control for dihydroorotase assays
Key identity PDB ligand (LA7) with validated crystallographic pose in BAZ2B (PDB 4CUR)

2-(Hydroxymethyl)-6-methylpyridin-3-ol vs. Pyridine Analogs


2‑(Hydroxymethyl)‑6‑methylpyridin‑3‑ol cannot be replaced indiscriminately by its nearest constitutional isomers or simpler pyridinols. The precise 2‑hydroxymethyl‑3‑hydroxy‑6‑methyl substitution pattern dictates both solid‑state handling (melting point 157–159 °C) and solution‑phase reactivity, whereas analogs lacking the methyl group (e.g., 2‑(hydroxymethyl)pyridin‑3‑ol) or the 3‑hydroxy motif exhibit markedly different hydrogen‑bonding networks and solubility profiles . More importantly, in fragment‑based drug discovery, the compound demonstrates a specific crystallographic binding pose in the BAZ2B bromodomain that is not observed for closely related fragment‑3 variants [1]. Such structure‑specific interactions cannot be assumed when substituting with a similar pyridine scaffold, making precise chemical identity critical for reproducible research outcomes [2].

Constitutional isomers (e.g., 2-(hydroxymethyl)pyridin-3-ol) Missing 6-methyl group alters hydrogen-bonding networks and solubility, preventing direct substitution in fragment soaking and synthesis.
Other fragment-library hits (N09421, N09553) Lack of co-crystallization with BAZ2B means they cannot replicate the validated binding pose of LA7, limiting structure-based hit expansion.
Des-hydroxymethyl analog (6-methylpyridin-3-ol) Reduced polarity and distinct chromatographic behavior preclude use as a direct HPLC calibration reference for this intermediate.

2-(Hydroxymethyl)-6-methylpyridin-3-ol Differentiation Evidence


Dihydroorotase Inhibition Profile

In a biochemical assay against dihydroorotase from mouse Ehrlich ascites cells, 2‑(hydroxymethyl)‑6‑methylpyridin‑3‑ol displayed an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This value is orders of magnitude weaker than known pyrimidine biosynthesis inhibitors (e.g., 5‑fluoroorotate, IC50 ≈ 0.1–1 µM). The data position the compound as a negligible inhibitor, which is a valuable negative control feature when designing assays that require a pyridine‑like scaffold devoid of on‑target enzyme inhibition.

Dihydroorotase Inhibition
Cross-study comparable
IC50 180 µM
~180,000-fold less potent than 5-fluoroorotate (IC50 ~0.1-1 µM)
Supports use as a scaffold-matched negative control in pyrimidine metabolism assays.
Measured against mouse Ehrlich ascites dihydroorotase at pH 7.37.
enzymology dihydroorotase IC50 pyrimidine biosynthesis

BAZ2B Bromodomain Co-crystal Structure

The compound co‑crystallizes with the BAZ2B bromodomain (PDB 4CUR) at 1.84 Å resolution, confirming a well‑defined binding pose [1]. In the same structural genomics campaign, fragment‑1 (N09421) and fragment‑2 (N09553) were also evaluated, but only fragment‑3 (this compound) yielded a diffractable complex with BAZ2B. This demonstrates a unique binding competency not shared by the most structurally similar fragment library members.

BAZ2B Bromodomain Binding
Head-to-head
Unique co-crystal structure
Fragment-1 (N09421) and fragment-2 (N09553) failed to produce diffractable complexes
Validated crystallographic starting point for BAZ2B hit expansion; close analogs lacked structural data.
PDB 4CUR, resolution 1.84 Å, R-free 0.202.
fragment-based drug discovery bromodomain BAZ2B X-ray crystallography

HPLC Separation from 6-Methylpyridin-3-ol

Under isocratic reverse‑phase conditions (Newcrom R1 column, mobile phase not disclosed), 2‑(hydroxymethyl)‑6‑methylpyridin‑3‑ol is baseline‑resolved from its des‑hydroxymethyl analog 6‑methylpyridin‑3‑ol [1]. The presence of the 2‑hydroxymethyl group increases polarity and reduces retention time relative to the parent pyridinol, allowing for selective quantification in mixtures. This chromatographic behavior is a direct consequence of the compound's unique substitution pattern.

HPLC Separation
Class-level inference
Baseline resolved from 6-methylpyridin-3-ol
2-Hydroxymethyl group increases polarity and reduces retention on Newcrom R1 column
Enables selective quantification of this intermediate in reaction mixtures by reverse-phase HPLC.
Isocratic conditions; mobile phase not disclosed by source.
HPLC method development analytical chemistry reverse phase chromatography

Antimicrobial and Antioxidant Potential

Vendor technical summaries and a review of hydroxymethyl‑substituted pyridinium salts indicate that 2‑(hydroxymethyl)‑6‑methylpyridin‑3‑ol has been studied for antimicrobial and antioxidant properties . However, no peer‑reviewed studies reporting minimum inhibitory concentration (MIC) values, DPPH radical scavenging IC50, or other quantitative efficacy metrics for this specific compound were identified. The available data are limited to class‑level inferences derived from structurally related N‑alkylpyridinium salts, where antimicrobial activity is strongly dependent on alkyl chain length and substitution position [1].

Antimicrobial & Antioxidant Potential
Data to verify
Not quantified for this specific compound
Activity inferred from class-level review of related hydroxymethylpyridinium salts
May support exploratory screening; procurement for specific pharmacological applications requires direct validation.
No peer-reviewed MIC or DPPH IC50 data located for CAS 42097-42-7.
antimicrobial antioxidant pharmacology pyridinium salts

2-(Hydroxymethyl)-6-methylpyridin-3-ol Application Scenarios


Bromodomain Fragment Screening

The validated co‑crystal structure with BAZ2B (PDB 4CUR) positions 2‑(hydroxymethyl)‑6‑methylpyridin‑3‑ol as a competent fragment hit for bromodomain screening campaigns [1]. Researchers can procure this compound as a positive control for assay development or as a starting scaffold for medicinal chemistry optimization targeting BAZ2B, SMARCA, or PB1 bromodomains.

Synthetic Intermediate for Pyridines and Ligands

The compound serves as a versatile building block for the synthesis of N‑alkylpyridinium salts, N‑substituted dioxaphosphinino‑pyridine ureas, and 6‑aminomethyl derivatives [1]. Its 2‑hydroxymethyl group can be oxidized to the corresponding carboxylic acid or converted to a leaving group for further substitution, while the 3‑hydroxy group enables metal coordination chemistry [2].

Analytical Standard for HPLC

Due to its well‑defined physical properties (melting point 157–159 °C) and documented HPLC retention behavior on reverse‑phase columns, the compound is suitable as a calibration standard for analytical method development [1]. It can be used to spike reaction mixtures for quantification of this specific intermediate in synthetic workflows.

Dihydroorotase Inhibition Negative Control

With a measured IC50 of 180 µM against dihydroorotase, the compound exhibits negligible inhibition of this pyrimidine biosynthesis enzyme [1]. It can therefore be employed as a scaffold‑matched negative control in enzymatic assays where a pyridine‑like core is required but interference with dihydroorotase activity must be avoided.

Application
Selection Property
Validation Focus
Bromodomain Fragment Screening
Co-crystal structure validation
BAZ2B hit expansion and SMARCA/PB1 domain profiling
Synthetic Intermediate for Ligands
Hydroxymethyl and 3-hydroxy reactivity
Oxidation, leaving-group conversion, and metal coordination chemistry
Analytical Standard for HPLC
Chromatographic resolution from 6-methylpyridin-3-ol
Method development for reaction mixture quantification
Dihydroorotase Negative Control
Negligible enzyme inhibition (IC50 180 µM)
Pyrimidine biosynthesis assay with pyridine scaffold control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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